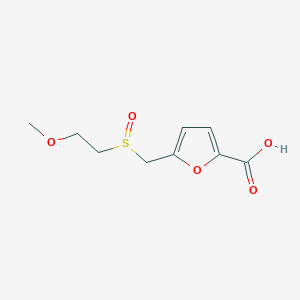

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid

Description

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid is a furan-2-carboxylic acid derivative featuring a sulfinylmethyl group substituted with a 2-methoxyethyl chain at the 5-position of the furan ring.

Properties

Molecular Formula |

C9H12O5S |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

5-(2-methoxyethylsulfinylmethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C9H12O5S/c1-13-4-5-15(12)6-7-2-3-8(14-7)9(10)11/h2-3H,4-6H2,1H3,(H,10,11) |

InChI Key |

HOZCQYJSCLJTJF-UHFFFAOYSA-N |

Canonical SMILES |

COCCS(=O)CC1=CC=C(O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and 2-methoxyethanethiol.

Formation of Sulfinylmethyl Intermediate: The 2-methoxyethanethiol is oxidized to form the corresponding sulfinylmethyl intermediate.

Coupling Reaction: The sulfinylmethyl intermediate is then coupled with furan-2-carboxylic acid under appropriate reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.

Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(((2-Methoxyethyl)sulfonyl)methyl)furan-2-carboxylic acid.

Reduction: Formation of 5-(((2-Methoxyethyl)sulfanyl)methyl)furan-2-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring can interact with biological macromolecules, potentially modulating their function.

Comparison with Similar Compounds

Substituent Effects on Sulfur Oxidation State

- Sulfinyl vs. Sulfonyl Groups: 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid () contains a sulfonyl group (-SO₂-), which is more oxidized than the sulfinyl group in the target compound. However, sulfonyl groups may reduce metabolic stability due to decreased reactivity in redox environments . 5-(((4-Methoxyphenyl)sulfinyl)methyl)furan-2-carboxylic acid () shares the sulfinyl group but substitutes a 4-methoxyphenyl group instead of 2-methoxyethyl.

Sulfanyl (Thioether) Derivatives :

- 5-{[(4-Methylphenyl)sulfanyl]methyl}furan-2-carboxylic acid () features a thioether (-S-) group. The reduced sulfur oxidation state decreases polarity, likely reducing solubility in aqueous media compared to sulfinyl/sulfonyl analogues. Thioethers are more prone to oxidation in biological systems, which may limit their stability in vivo .

Substituent Chain Structure and Solubility

- Aliphatic vs. Aromatic Substituents :

- The 2-methoxyethyl group in the target compound is aliphatic and ether-functionalized, enhancing solubility in both polar (e.g., water, alcohols) and semi-polar solvents. In contrast, 5-(4-nitrophenyl)furan-2-carboxylic acid () contains a nitro-substituted aromatic ring, which is strongly electron-withdrawing. This reduces solubility in propan-2-ol (as shown in ) due to increased hydrophobicity and crystal lattice stability .

- 5-(Methoxycarbonyl)furan-2-carboxylic acid () has a methoxycarbonyl group (-COOMe), which is less polar than sulfinyl but more polar than nitro groups. Its solubility profile likely bridges that of nitroaromatic and sulfinyl derivatives .

Thermodynamic and Physicochemical Properties

- Solubility in Propan-2-ol: highlights that nitro-substituted furan-2-carboxylic acids (e.g., 5-(2-nitrophenyl)-furan-2-carboxylic acid) exhibit lower solubility in propan-2-ol compared to non-aromatic derivatives. The target compound’s aliphatic 2-methoxyethyl chain likely improves solubility in this solvent due to reduced crystallinity and increased hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Solubility and Bioactivity Trends

Q & A

What are the established synthetic routes for 5-(((2-Methoxyethyl)sulfinyl)methyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves two key steps: (1) alkylation of furan-2-carboxylic acid derivatives with 2-methoxyethyl thiols under basic conditions (e.g., NaOH or K₂CO₃ in THF at 40–60°C) to form the sulfide intermediate ; (2) controlled oxidation of the sulfide to the sulfinyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) at 0–25°C to avoid over-oxidation to sulfone . Yield optimization requires precise stoichiometry (1.0–1.2 eq. oxidizing agent) and inert atmospheres to prevent side reactions .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies sulfinylmethyl (δ 2.8–3.2 ppm for CH₂-S=O) and furan ring protons (δ 6.3–7.5 ppm) .

- HPLC-UV : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ calculated for C₁₀H₁₄O₅S: 262.0514) .

- FT-IR : Validates sulfinyl (S=O stretch at 1030–1060 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .

How can researchers mitigate over-oxidation to sulfone derivatives during sulfinyl group synthesis?

- Advanced Methodological Answer :

- Use substoichiometric oxidants (e.g., 0.95 eq. mCPBA) in dichloromethane at −10°C to limit over-oxidation .

- Monitor reaction progress via TLC (Rf shift from sulfide to sulfinyl) every 10–15 minutes .

- Quench excess oxidant with sodium thiosulfate (Na₂S₂O₃) to halt the reaction at the sulfinyl stage .

What strategies resolve discrepancies in reported reactivity of the sulfinylmethyl group in nucleophilic substitutions?

- Advanced Methodological Answer :

- Perform solvent polarity studies : Compare DMF (polar aprotic) vs. THF (less polar) to assess nucleophile accessibility .

- Use DFT calculations to model electronic effects of the sulfinyl group on transition states .

- Conduct kinetic isotope effect (KIE) studies to differentiate between SN1 and SN2 mechanisms .

Which functional group transformations are feasible at the sulfinylmethyl moiety?

- Methodological Answer :

- Reduction : Convert sulfinyl to thioether using Zn/HCl (monitored by loss of S=O IR absorption) .

- Nucleophilic displacement : React with Grignard reagents (e.g., MeMgBr) at −78°C to replace the methylene group .

- Protection : Temporarily silylate the carboxylic acid to prevent interference during transformations .

How can enantiomeric purity of the sulfinyl group be achieved and validated?

- Advanced Methodological Answer :

- Chiral HPLC : Use Chiralpak IC columns with hexane/isopropanol (95:5) to separate enantiomers .

- X-ray crystallography : Determine absolute configuration via single-crystal analysis (e.g., intermolecular O–H⋯O hydrogen bonding patterns) .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Ti(OiPr)₄ with tartrate ligands) during oxidation for >90% enantiomeric excess .

What purification techniques are effective for isolating high-purity sulfinylmethyl derivatives?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1) to remove unreacted sulfide .

- Flash chromatography : Optimize silica gel columns with ethyl acetate/hexane gradients (10–40% EtOAc) .

- Size-exclusion chromatography : Separate high-molecular-weight byproducts in DMF .

How does the sulfinyl group influence the furan ring’s electronic properties in electrophilic substitutions?

- Advanced Methodological Answer :

- Hammett substituent constants : Measure σₚ values (sulfinyl: σₚ ≈ 0.5) to predict reactivity .

- Electron density mapping : Use DFT to show decreased electron density at the furan 5-position due to sulfinyl’s electron-withdrawing effect .

- Comparative nitration studies : Contrast nitration yields with/without sulfinyl to quantify deactivation .

What analytical approaches validate the compound’s stability under biological assay conditions?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1–13 buffers at 37°C for 24h, then analyze via HPLC for degradation products .

- Lyophilization stability : Test solubility and integrity after freeze-drying in PBS/DMSO mixtures .

- LC-MS/MS : Detect hydrolyzed products (e.g., free carboxylic acid) in simulated gastric fluid .

How can researchers optimize reaction scalability while maintaining sulfinyl group integrity?

- Advanced Methodological Answer :

- Flow chemistry : Use continuous reactors for controlled oxidation (residence time <5 min) to prevent over-oxidation .

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and catalyst loadings .

- In-line PAT tools : Implement real-time FT-IR monitoring to track sulfinyl formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.